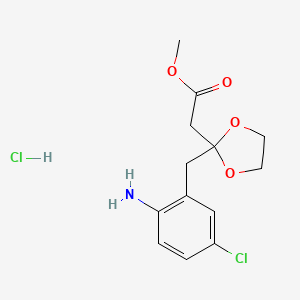
1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea is an organic compound characterized by the presence of a bromophenyl group and a hydroxypropyl group attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea typically involves the reaction of 4-bromoaniline with 3-chloropropanol in the presence of a base to form the intermediate 1-(4-bromophenyl)-3-chloropropylamine. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions: 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 1-(4-bromophenyl)-3-oxopropylurea.
Reduction: Formation of 1-(phenyl)-3-(3-hydroxypropyl)urea.
Substitution: Formation of 1-(4-substituted phenyl)-3-(3-hydroxypropyl)urea derivatives.
科学的研究の応用
1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the hydroxypropyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
類似化合物との比較
- 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea
- 1-(4-Fluorophenyl)-3-(3-hydroxypropyl)urea
- 1-(4-Methylphenyl)-3-(3-hydroxypropyl)urea
Comparison: 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides a balance between size and electronegativity, potentially enhancing its interactions with biological targets and its overall stability.
特性
分子式 |
C10H13BrN2O2 |
|---|---|
分子量 |
273.13 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-(3-hydroxypropyl)urea |
InChI |
InChI=1S/C10H13BrN2O2/c11-8-2-4-9(5-3-8)13-10(15)12-6-1-7-14/h2-5,14H,1,6-7H2,(H2,12,13,15) |
InChIキー |
ZPDALKHBWLZXJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)NCCCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)



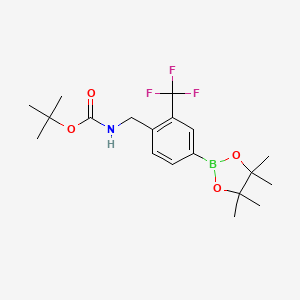

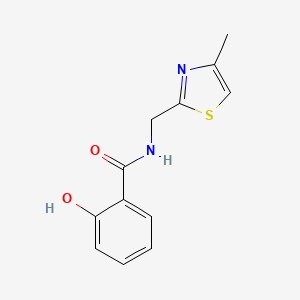
![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)
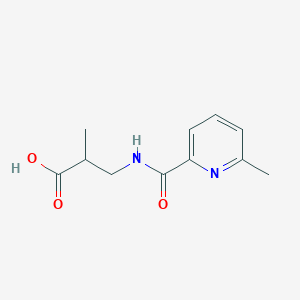
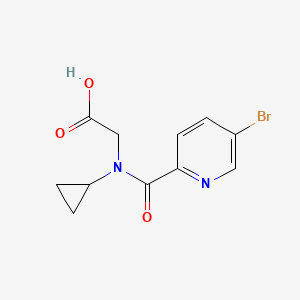
![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)

